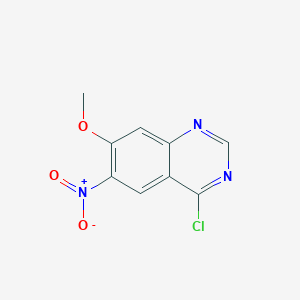

4-Chlor-7-methoxy-6-nitrochinazolin

Übersicht

Beschreibung

4-Chloro-7-methoxy-6-nitroquinazoline is a chemical compound with the molecular formula C9H6ClN3O3. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .

Wissenschaftliche Forschungsanwendungen

Targeted Cancer Therapy

4-Chloro-7-methoxy-6-nitroquinazoline has been extensively studied for its potential as a targeted therapy for cancer. Research indicates that it inhibits the activity of the epidermal growth factor receptor (EGFR), which is implicated in various malignancies. By disrupting EGFR signaling pathways, this compound may suppress tumor cell proliferation and induce apoptosis .

Key Findings :

- Inhibition of EGFR : The compound has shown significant inhibitory effects on EGFR tyrosine kinase activity, which is crucial for tumor growth and metastasis .

- Case Studies : In vivo studies demonstrated that derivatives of this compound effectively inhibited tumor growth in models of non-small cell lung cancer (NSCLC) and other cancers such as breast and head and neck cancers .

Antimicrobial Activity

Recent studies have also investigated the antimicrobial properties of 4-Chloro-7-methoxy-6-nitroquinazoline. It has shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Research Insights :

- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.

Data Table: Summary of Biological Activities

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including adequate solubility and stability under physiological conditions. Its molecular weight supports good absorption characteristics, making it a suitable candidate for further development as a therapeutic agent .

Case Study 1: In Vivo Efficacy Against NSCLC

A study evaluated the efficacy of a novel quinazoline derivative based on 4-Chloro-7-methoxy-6-nitroquinazoline in a xenograft model of NSCLC. The results indicated a significant reduction in tumor volume compared to controls, highlighting its potential as a therapeutic agent in lung cancer treatment .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial activity was assessed against several strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited MIC (Minimum Inhibitory Concentration) values indicating its potential use in treating antibiotic-resistant infections.

Wirkmechanismus

Target of Action

It is known that quinazoline derivatives often target growth factor receptors, such as the epidermal growth factor receptor (egfr) family .

Mode of Action

Quinazoline derivatives are known to inhibit the activity of their target receptors, thereby disrupting the signaling pathways that drive cell functions .

Biochemical Pathways

4-Chloro-7-methoxy-6-nitroquinazoline likely affects the signaling pathways associated with its target receptors. For instance, the inhibition of EGFR can disrupt several downstream pathways, including the PI3K/Akt and MAPK pathways, which play crucial roles in cell proliferation, differentiation, and survival .

Pharmacokinetics

Its molecular weight of 23962 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.

Result of Action

By inhibiting the activity of growth factor receptors, it may potentially suppress cell proliferation and induce apoptosis .

Action Environment

The action, efficacy, and stability of 4-Chloro-7-methoxy-6-nitroquinazoline can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its efficacy may be influenced by the presence of other compounds that can interact with the same target receptors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline typically involves multiple steps, including chlorination and nucleophilic substitution reactions. One efficient synthetic method starts with 7-fluoro-6-nitroquinazolin-4-ol, which undergoes chlorination followed by nucleophilic substitution to yield the target compound . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for 4-Chloro-7-methoxy-6-nitroquinazoline are designed to maximize efficiency and scalability. These methods often involve similar synthetic routes but are optimized for large-scale production. The use of automated reactors and continuous flow systems can enhance the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-7-methoxy-6-nitroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophiles replacing the chlorine atom.

Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

Oxidation Reactions: The methoxy group can be oxidized to form different derivatives

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Catalytic hydrogenation or metal hydrides.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include various substituted quinazolines, which can have different functional groups replacing the original substituents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-7-fluoro-6-nitroquinazoline

- 4,7-Dichloro-6-nitroquinazoline

- 4-Chloro-7-methoxy-6-aminoquinazoline

Uniqueness

4-Chloro-7-methoxy-6-nitroquinazoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methoxy and nitro groups, along with the chlorine atom, make it a versatile intermediate for further chemical modifications and applications .

Biologische Aktivität

4-Chloro-7-methoxy-6-nitroquinazoline is a compound belonging to the quinazoline family, recognized for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C9H6ClN3O3

- Molecular Weight : 239.62 g/mol

- Density : Approximately 1.5 g/cm³

The presence of chlorine, methoxy, and nitro substituents on the quinazoline scaffold enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Target Receptors

4-Chloro-7-methoxy-6-nitroquinazoline primarily targets growth factor receptors, particularly the epidermal growth factor receptor (EGFR). The inhibition of these receptors disrupts critical signaling pathways involved in cell proliferation and survival, such as:

- PI3K/Akt Pathway : Involved in cell survival and growth.

- MAPK Pathway : Plays a role in cell differentiation and proliferation.

By interfering with these pathways, the compound may induce apoptosis (programmed cell death) and suppress tumor growth .

Anticancer Properties

Research indicates that 4-Chloro-7-methoxy-6-nitroquinazoline exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 5–10 | Cytotoxic |

| A549 | 5–10 | Cytotoxic |

| MCF-7 | 5–10 | Cytotoxic |

| DU145 | 5–10 | Cytotoxic |

| SH-SY5Y | 5–10 | Cytotoxic |

The compound's ability to inhibit EGFR has been linked to its cytotoxic effects, making it a potential candidate for targeted cancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, 4-Chloro-7-methoxy-6-nitroquinazoline has been studied for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics remains limited.

Case Studies and Research Findings

-

Anticancer Efficacy :

A study published in MDPI highlighted that quinazoline derivatives like 4-Chloro-7-methoxy-6-nitroquinazoline showed promising results in inhibiting EGFR activity with IC50 values ranging from 15 nM to over 100 nM across different cancer cell lines. The structural modifications at the C-6 and C-7 positions were found to enhance binding affinity and cytotoxicity against resistant cancer cells . -

Mechanistic Insights :

Research has demonstrated that the compound disrupts key signaling pathways by inhibiting receptor tyrosine kinases (RTKs), leading to reduced phosphorylation of downstream targets involved in tumor progression. This was evidenced by decreased levels of phosphorylated Akt and ERK in treated cells, indicating effective pathway inhibition. -

Comparative Studies :

Comparative analyses with other quinazoline derivatives revealed that modifications in substituents significantly affected biological activity. For instance, compounds with electron-withdrawing groups at specific positions exhibited enhanced antiproliferative effects compared to those with electron-donating groups .

Future Directions

The ongoing research into the biological activity of 4-Chloro-7-methoxy-6-nitroquinazoline suggests several potential applications:

- Targeted Cancer Therapy : Further exploration into its specificity for EGFR could lead to the development of more effective anticancer agents.

- Combination Therapies : Investigating its use in combination with other chemotherapeutics may enhance overall treatment efficacy.

- Broader Antimicrobial Applications : Expanding research into its antimicrobial properties could reveal new therapeutic options against resistant bacterial strains.

Eigenschaften

IUPAC Name |

4-chloro-7-methoxy-6-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c1-16-8-3-6-5(2-7(8)13(14)15)9(10)12-4-11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFJWOAETHEGGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440792 | |

| Record name | 4-chloro-7-methoxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55496-69-0 | |

| Record name | 4-Chloro-7-methoxy-6-nitroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55496-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-7-methoxy-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.